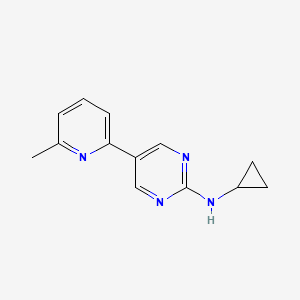

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

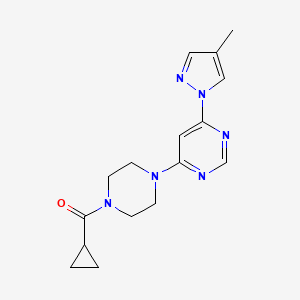

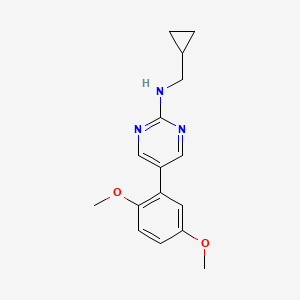

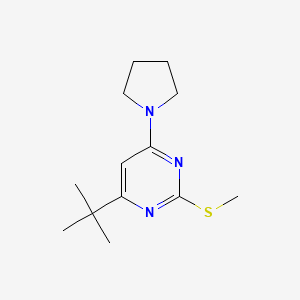

“N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” is a compound that has been used in the synthesis of various derivatives . It is part of a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds have been designed and synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of “N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” involves several steps. For instance, a Diels–Alder reaction between key intermediates led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” is complex. It contains a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The compound also contains a cyclopropylamine (CPA) group .Zukünftige Richtungen

The future directions for “N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” could involve further exploration of its potential biological activities. For instance, it could be evaluated against other types of cancer cells or other diseases . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Wirkmechanismus

Target of Action

The primary target of N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial serine/threonine kinases that regulate cell cycles and transcriptions . They are considered promising targets for the treatment of cancers and other diseases .

Mode of Action

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine interacts with CDK6, inhibiting its activity . The compound’s mode of action involves binding to the active site of CDK6, thereby preventing the kinase from phosphorylating its substrates . This inhibition disrupts the normal cell cycle progression and transcription processes regulated by CDK6 .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle and transcription pathways . In the cell cycle, CDK6 normally interacts with cyclins D1, D2, and D3 to control the transition from the G1 phase to the S phase . Inhibition of CDK6 can therefore lead to cell cycle arrest . In transcription pathways, CDK6 is involved in the phosphorylation of the carboxy-terminal domain of RNA polymerase II, affecting the transcription of genes .

Result of Action

The inhibition of CDK6 by N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine leads to significant antitumor activities . It has been shown to have superior antitumor activities compared to the positive control palbociclib . The compound’s action results in the disruption of cell cycle progression, leading to cell cycle arrest and potentially cell death .

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-9-3-2-4-12(16-9)10-7-14-13(15-8-10)17-11-5-6-11/h2-4,7-8,11H,5-6H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUAEORPNVKZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CN=C(N=C2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)

![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)

![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)

![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)

![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)

![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)

![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)

![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)